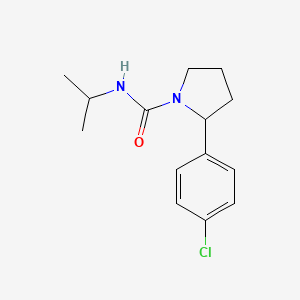![molecular formula C19H25N3O2 B6029805 {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol, also known as BPPM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. BPPM is a piperidine derivative that has shown promising results in scientific research for its ability to interact with various biological targets.
Mechanism of Action
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This compound also modulates the activity of ion channels, including voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. This compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to modulate the activity of neurotransmitters involved in these diseases.
Advantages and Limitations for Lab Experiments
One advantage of {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol is its ability to interact with multiple biological targets, making it a potentially useful drug for the treatment of various diseases. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Future Directions
For the study of {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol include further investigation of its potential use as a drug for the treatment of neurodegenerative diseases, as well as its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additional studies are also needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in the treatment of other diseases.
Synthesis Methods
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol can be synthesized through a multi-step process involving the reaction of 1-(3-(1H-pyrazol-1-yl)propanoyl)piperidine-3-carboxylic acid with benzyl bromide and subsequent reduction of the resulting intermediate. The final product is obtained as a white crystalline powder with a melting point of 135-137°C.
Scientific Research Applications
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol has been extensively studied for its potential use in medicinal chemistry due to its ability to interact with various biological targets. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-16-19(14-17-6-2-1-3-7-17)9-4-11-21(15-19)18(24)8-13-22-12-5-10-20-22/h1-3,5-7,10,12,23H,4,8-9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOOZOJVRAHQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=N2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6029729.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6029754.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
![N-(1-benzyl-3-piperidinyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6029771.png)
![(4-ethoxybenzyl)({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6029775.png)
![1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6029783.png)
amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6029784.png)

![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6029822.png)